1-(2,2-difluoroethyl)-1H-indazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a difluoroethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluoroacetic anhydride in the presence of a base such as triethylamine . The reaction proceeds through a Knoevenagel-type condensation, where the electrophilic species of difluoroacetaldehyde is generated in situ .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace one of the fluorine atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Hypervalent iodine reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Cross-coupled products with extended aromatic systems.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indazol-3-amine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiepileptic and anticancer agents.
Materials Science: It is used in the synthesis of thermoresponsive polymers with applications in drug delivery systems.
Biological Studies: The compound’s ability to modulate biological pathways makes it a valuable tool in studying cellular processes and protein interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-1H-indazol-3-amine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can bind to synaptic vesicle proteins and GABA receptors, influencing neurotransmission and exhibiting potential antiepileptic properties.
Pathways Involved: It modulates synaptic vesicle release and receptor activity, leading to altered neuronal signaling and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-indazol-3-amine can be compared with other similar compounds:
Similar Compounds:
Properties
IUPAC Name |
1-(2,2-difluoroethyl)indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGPDJTZXOKDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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